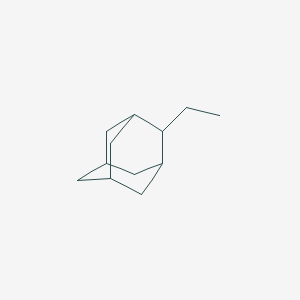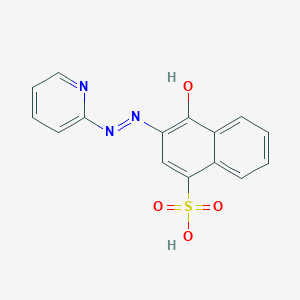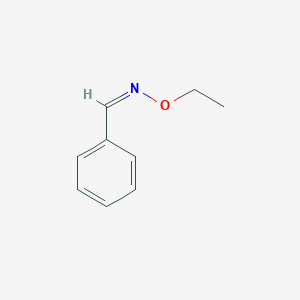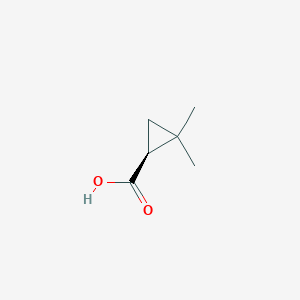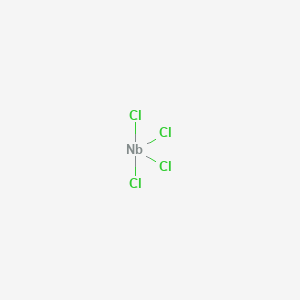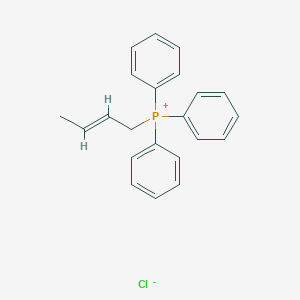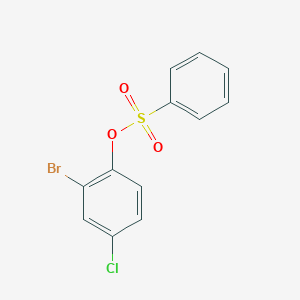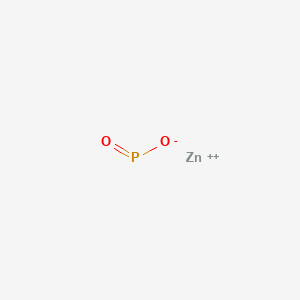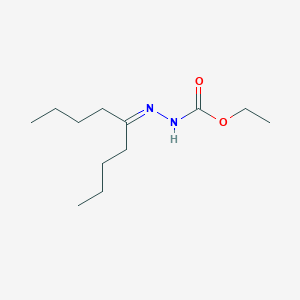
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester, also known as ethyl 3-(1-butylpentylidene) carbazate, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of carbazates, which are organic compounds containing the carbazate functional group (-NHCOO-).
Wirkmechanismus
The mechanism of action of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. It may also induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemische Und Physiologische Effekte
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. In addition, it has been reported to protect against oxidative stress-induced neurotoxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is its low solubility in aqueous solvents, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester. One direction is to investigate its potential as an anticancer agent in vivo, using animal models of cancer. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent in animal models of neurodegenerative diseases. Furthermore, the development of more soluble derivatives of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester may enhance its potential for use in various assays and applications.
Synthesemethoden
The synthesis of carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester involves the condensation reaction between Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester carbazate and 1-butylpentanal in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions in a solvent such as toluene or dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Carbazic acid, 3-(1-butylpentylidene)-, Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester ester has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
14702-40-0 |
|---|---|
Produktname |
Carbazic acid, 3-(1-butylpentylidene)-, ethyl ester |
Molekularformel |
C12H24N2O2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
ethyl N-(nonan-5-ylideneamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-4-7-9-11(10-8-5-2)13-14-12(15)16-6-3/h4-10H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
WGZNLRKZRNVQKV-UHFFFAOYSA-N |
SMILES |
CCCCC(=NNC(=O)OCC)CCCC |
Kanonische SMILES |
CCCCC(=NNC(=O)OCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



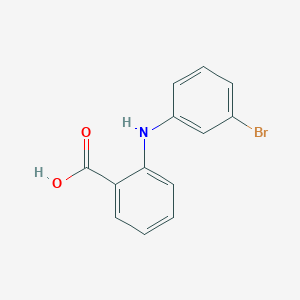
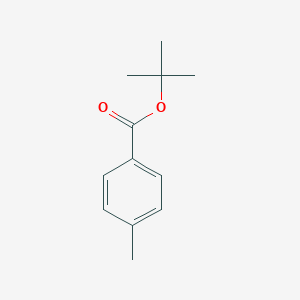
![Spiro[3.4]octan-5-one](/img/structure/B85115.png)

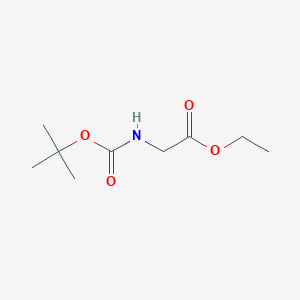
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)
